molecular formula C13H18N2O4 B1302833 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid CAS No. 633320-99-7

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Cat. No.: B1302833
CAS No.: 633320-99-7
M. Wt: 266.29 g/mol
InChI Key: ITLOSRQFUNFUGL-UHFFFAOYSA-N
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Description

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H18N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a cyclohexane carboxylic acid moiety.

Preparation Methods

The synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethoxypyrimidine and cyclohexanecarboxylic acid.

    Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid: This compound has a similar structure but may differ in its chemical properties and applications.

    4,6-Dimethoxypyrimidine derivatives: These compounds share the pyrimidine ring with methoxy substitutions but may have different substituents on other parts of the molecule.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLOSRQFUNFUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2CCCCC2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375573
Record name 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633320-99-7
Record name 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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